4-(Cyclohexylamino)-1-phenoxy-2-butanol
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Overview
Description
1-Phenoxy-4-(cyclohexylamino)-2-butanol is an organic compound that features a phenoxy group attached to a butanol backbone, with a cyclohexylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenoxy-4-(cyclohexylamino)-2-butanol typically involves the reaction of phenol with 4-chlorobutanol in the presence of a base to form the phenoxybutanol intermediate. This intermediate is then reacted with cyclohexylamine under suitable conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as distillation and crystallization are often employed to ensure the quality of the final compound.
Chemical Reactions Analysis
Types of Reactions
1-Phenoxy-4-(cyclohexylamino)-2-butanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexylamino ketones, while reduction can produce various alcohol derivatives.
Scientific Research Applications
1-Phenoxy-4-(cyclohexylamino)-2-butanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Phenoxy-4-(cyclohexylamino)-2-butanol exerts its effects involves its interaction with specific molecular targets. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the cyclohexylamino group can engage in electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Phenoxy-4-vinylbenzene: This compound features a phenoxy group attached to a vinylbenzene backbone.
1-Phenoxy-4-bromo-phenyl: This compound has a phenoxy group attached to a bromophenyl ring.
Uniqueness
1-Phenoxy-4-(cyclohexylamino)-2-butanol is unique due to the presence of both a phenoxy group and a cyclohexylamino group, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
57281-41-1 |
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Molecular Formula |
C16H25NO2 |
Molecular Weight |
263.37 g/mol |
IUPAC Name |
4-(cyclohexylamino)-1-phenoxybutan-2-ol |
InChI |
InChI=1S/C16H25NO2/c18-15(13-19-16-9-5-2-6-10-16)11-12-17-14-7-3-1-4-8-14/h2,5-6,9-10,14-15,17-18H,1,3-4,7-8,11-13H2 |
InChI Key |
NIGXOZVCNZZCFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCCC(COC2=CC=CC=C2)O |
Origin of Product |
United States |
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